Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
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Overview
Description
Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a complex organic compound that features both a pyridine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the pyridine derivative acts as the nucleophile and the piperidine derivative as the electrophile. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-3-yl)-amine
- Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- Pyridin-4-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Uniqueness
Pyridin-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-14(2)9-13(10-15(3,4)18-14)17-11-12-7-5-6-8-16-12/h5-8,13,17-18H,9-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZILGTXDSTQQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188735 |
Source
|
Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626213-08-9 |
Source
|
Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626213-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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